![molecular formula C22H25N5O2 B2841912 2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887672-14-2](/img/structure/B2841912.png)
2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a purine ring, which is planar, and several substituents, including a benzyl group, a cyclopentyl group, and three methyl groups. The spatial arrangement of these groups could significantly influence the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the various substituent groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the cyclopentyl and methyl groups might participate in reactions typical of alkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the types and locations of functional groups, and the overall charge distribution could influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Precursors of Purine Analogs: The synthesis of disubstituted imidazoles, serving as precursors to purine analogs, demonstrates the interest in developing complex molecules for potential therapeutic applications. Such synthetic routes could be relevant for the synthesis and modification of the target compound for specific scientific investigations (Alves, Proença, & Booth, 1994).
- Derivatives Synthesis and Biological Activity: The creation of imidazole-isoindoline-1,3-dione derivatives and their subsequent evaluation for antimicrobial activity highlight the compound's potential utility in developing new antimicrobial agents. This approach could extend to the synthesis and biological evaluation of the target compound (Sankhe & Chindarkar, 2021).
Potential for Bioactive Compound Development
- Antiproliferative Activity: Research into 2-phenyl-1H-benzo[d]imidazole-4,7-diones for their ability to inhibit vascular smooth muscle cell proliferation suggests a pathway for developing compounds that could manage conditions such as atherosclerosis. The target compound may also be investigated for similar bioactivities, providing insights into novel therapeutic agents (Ryu et al., 2008).
- Antimicrobial Activity: The synthesis and screening for antimicrobial activity of various imidazole derivatives point to the importance of such compounds in addressing resistance to existing antimicrobial agents. The target molecule's structure could be explored for similar activities, contributing to the search for new antimicrobial solutions (Bishnoi, Srivastava, & Tripathi, 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14-15(2)27-18-19(23-21(27)26(14)17-11-7-8-12-17)24(3)22(29)25(20(18)28)13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHCPDUCQGCDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)

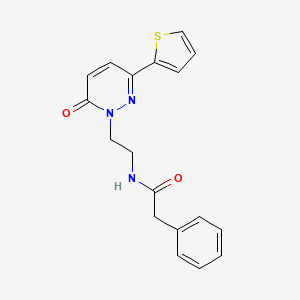
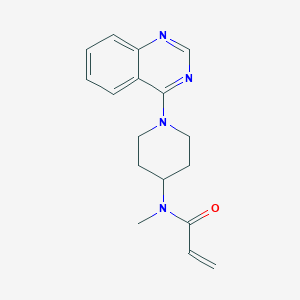
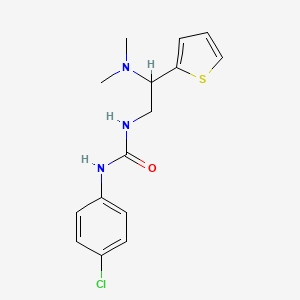
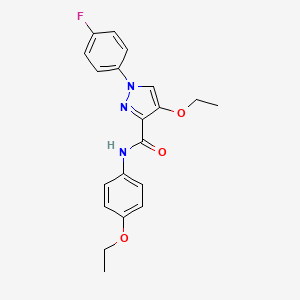
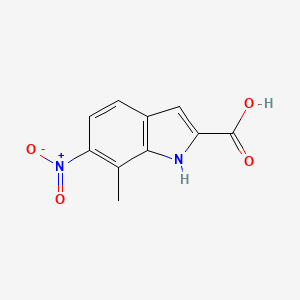
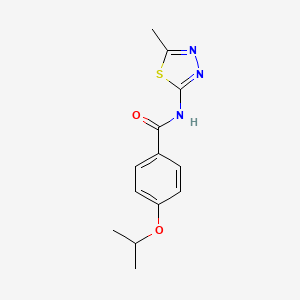
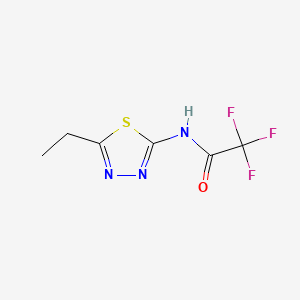
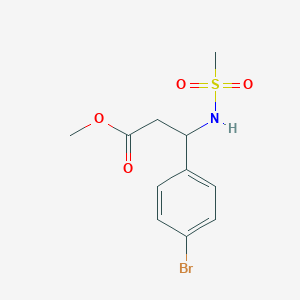
![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)